Diethyl 2,5-dibromohexanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,5-dibromohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNJHBDCUBIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969201 | |
| Record name | Diethyl 2,5-dibromohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869-10-3, 54221-37-3 | |
| Record name | 1,6-Diethyl 2,5-dibromohexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC143938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 869-10-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,5-dibromohexanedioate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |
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| Record name | Diethyl meso-2,5-dibromoadipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Pathways and Methodological Advancements for Diethyl 2,5 Dibromohexanedioate
Classical Synthetic Protocols for Diethyl 2,5-Dibromohexanedioate
The traditional synthesis of this compound typically involves a two-step process: the dibromination of a hexanedioyl derivative followed by esterification, or vice versa.
Bromination of Hexanedioyl Derivatives: Process Optimization and Reagent Selection
A common and effective method for the synthesis of this compound involves the direct bromination of adipoyl halides, most notably adipoyl chloride. chemicalbook.comgoogle.com This process typically begins with the conversion of adipic acid to adipoyl chloride using a chlorinating agent like thionyl chloride. chemicalbook.comgoogle.comox.ac.uk The subsequent α-bromination of the resulting adipoyl chloride is then carried out. ox.ac.uk
One documented procedure involves heating adipic acid with thionyl chloride, followed by the dropwise addition of bromine at an elevated temperature. chemicalbook.comgoogle.com The reaction can be promoted by UV lamp irradiation. chemicalbook.com Another approach utilizes N-bromosuccinimide (NBS) in the presence of a catalytic amount of hydrobromic acid as the brominating system for adipoyl chloride. ox.ac.uk
The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). ox.ac.uk Upon completion, the crude 2,5-dibromoadipoyl dichloride can be directly used in the subsequent esterification step. ox.ac.uk
Table 1: Reagents and Conditions for Direct Bromination of Adipoyl Halides
| Starting Material | Chlorinating Agent | Brominating Agent | Catalyst/Promoter | Solvent | Key Conditions |
| Adipic Acid | Thionyl Chloride | Bromine | UV Irradiation | None | 85-95°C |
| Adipoyl Chloride | - | N-Bromosuccinimide | Hydrobromic Acid | Carbon Tetrachloride | - |
This table summarizes common reagents and conditions used in the direct bromination of adipoyl halides.
The esterification step is crucial for converting the dibrominated hexanedioic acid or its derivatives into the final product, this compound. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water generated during the reaction is typically removed. chemguide.co.ukgoogle.com
For the synthesis of this compound, the brominated adipoyl chloride can be reacted with ethanol. chemicalbook.com In one method, the reaction mixture from the bromination of adipoyl chloride is cooled and then poured into ethanol. chemicalbook.com The esterification can also be carried out by heating a mixture of the dicarboxylic acid and alcohol with a catalyst. google.com The process can be performed in a two-stage continuous manner, where the dicarboxylic acid is first partially esterified and then the reaction is completed in a second stage at a higher temperature. google.com
Alternative esterification methods that can be applied to carboxylic acids include the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known for its high yields and suppression of side products. organic-chemistry.org
Table 2: Esterification Methods for Hexanedioic Acid Precursors
| Precursor | Reagent | Catalyst | Key Features |
| 2,5-Dibromohexanedioic Acid | Ethanol | Concentrated Sulfuric Acid | Fischer Esterification, equilibrium-driven. chemguide.co.ukmasterorganicchemistry.com |
| 2,5-Dibromoadipoyl Chloride | Ethanol | None | Reaction with acyl halide. chemicalbook.com |
| Dicarboxylic Acid | Alcohol | Acid Catalyst | Two-stage continuous process. google.com |
| Carboxylic Acid | Alcohol | DCC/DMAP | High yields, suppresses side products. organic-chemistry.org |
This table outlines various esterification strategies for producing diethyl esters from hexanedioic acid precursors.
Stereocontrol in Classical Dibromination Reactions
The dibromination of hexanedioyl derivatives at the α-positions creates two stereocenters, leading to the possibility of different stereoisomers, namely the meso and racemic (d,l) forms. google.com The meso form of this compound is a solid at room temperature, while the racemic mixture is a liquid. google.com
The stereochemical outcome of the bromination reaction can be influenced by the reaction conditions. For instance, the synthesis of meso-2,5-dibromo-hexanedioic acid diethyl ester has been reported with a high yield. chemicalbook.com The meso isomer is often the desired product for specific applications. The separation of the stereoisomers can be achieved through crystallization. google.com For example, dissolving the mixture in cold ethanol can lead to the precipitation of the solid meso isomer. google.com
The synthesis of specific stereoisomers, such as dimethyl (2R,5S)-2,5-dibromohexanedioate, has also been documented, highlighting the ability to achieve stereocontrol in these reactions. sigmaaldrich.comnih.gov
Modern Synthetic Innovations in this compound Production
While classical methods are well-established, modern synthetic chemistry continues to seek more efficient, selective, and environmentally benign routes for the production of α-haloketones and related compounds.
Catalytic Approaches to Regioselective Dibromination
The development of catalytic methods for the regioselective bromination of dicarboxylic acid esters like diethyl adipate (B1204190) represents a significant advancement. While direct radical bromination of alkanes can be unselective, the use of specific reagents and catalysts can improve the regioselectivity.
For the α-bromination of carbonyl compounds in general, various methods have been developed. These include the use of bromine in the presence of an acid or base catalyst, which proceeds through an enol or enolate intermediate. mdpi.com The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is a classic method for allylic and benzylic bromination but can also be adapted for the α-bromination of carbonyls. wikipedia.org The key to the success of the Wohl-Ziegler reaction is maintaining a low concentration of bromine, which favors substitution over addition reactions. wikipedia.org
More contemporary approaches focus on the development of organocatalytic methods for asymmetric halogenation. For instance, proline and its derivatives have been used as organocatalysts in the α-halogenation of aldehydes and ketones. wikipedia.org While specific catalytic methods for the direct, regioselective dibromination of diethyl adipate to this compound are not extensively detailed in the provided search results, the principles of modern α-halogenation of carbonyl compounds suggest a promising area for future research. The development of a catalytic system that can efficiently and selectively brominate the α-positions of diethyl adipate would be a significant improvement over the classical multi-step procedures.
Environmentally Conscious Synthesis (Green Chemistry Principles)
The traditional synthesis of this compound typically involves the use of hazardous reagents and solvents, generating significant chemical waste. In alignment with the principles of green chemistry, recent research efforts have focused on developing more environmentally benign synthetic pathways. These approaches aim to reduce waste, eliminate the use of toxic substances, and improve energy efficiency. Key areas of advancement include the use of greener solvents, development of solid acid catalysts for esterification, and exploration of alternative brominating agents.
The core of a greener synthesis of this compound lies in addressing the two primary chemical transformations: the esterification of adipic acid and the subsequent bromination at the α-positions.
One of the primary goals in greening the synthesis of this compound is the replacement of hazardous reagents and solvents. Traditional methods often employ thionyl chloride and elemental bromine, both of which are highly corrosive and toxic. mdma.chwordpress.com Environmentally conscious approaches seek to substitute these with safer alternatives.
Significant progress has been made in the development of environmentally friendly esterification processes for dicarboxylic acids. rsc.orgijcce.ac.ir These methods avoid the use of strong mineral acids like sulfuric acid, which are corrosive and difficult to recycle. Instead, solid acid catalysts have emerged as a promising alternative. Catalysts such as alumina (B75360) and ion-exchange resins (e.g., Dowex H+) offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced equipment corrosion. rsc.orgnih.gov For instance, the esterification of dicarboxylic acids can be efficiently carried out using a dried Dowex H+ resin, often in the absence of a solvent or using a green solvent like ethanol, which is also a reactant. nih.gov
The following table summarizes a comparison between traditional and greener esterification methods for dicarboxylic acids, which can be extrapolated to the synthesis of diethyl hexanedioate, the precursor to the target compound.
Table 1: Comparison of Esterification Methods for Dicarboxylic Acids
| Parameter | Traditional Method (Sulfuric Acid Catalyst) | Greener Method (Solid Acid Catalyst) |
|---|---|---|
| Catalyst | Concentrated H₂SO₄ aip.org | Alumina or Dowex H+ Resin rsc.orgnih.gov |
| Solvent | Often excess alcohol or a nonpolar organic solvent | Minimal or no solvent (solvent-free), or the alcohol reactant itself nih.gov |
| Reaction Temperature | Typically high, requiring significant energy input | Can often be performed at lower temperatures nih.gov |
| Catalyst Separation | Neutralization and aqueous workup required, generating salt waste | Simple filtration nih.gov |
| Catalyst Reusability | Not reusable | High reusability over multiple cycles nih.gov |
| Byproducts | Acidic and salt-containing aqueous waste | Minimal byproducts |
The bromination step is another critical target for green chemistry innovations. The use of elemental bromine presents significant health and environmental risks. wordpress.com Alternative brominating agents, such as N-bromosuccinimide (NBS), are often considered safer to handle. wordpress.com While NBS is a solid and less volatile than bromine, its use does generate succinimide (B58015) as a byproduct, which needs to be managed. wordpress.com
More advanced, catalytic approaches to bromination are also being explored. For instance, decarboxylative halogenation using iron salts as catalysts under visible light has been reported for aliphatic carboxylic acids, offering a novel route to alkyl bromides. rsc.org While not yet specifically applied to the dibromination of adipate esters, this methodology represents a promising future direction.
Solvent-free reaction conditions are a cornerstone of green synthesis. For the esterification step, conducting the reaction with a solid acid catalyst and an excess of ethanol (which acts as both reactant and solvent) can significantly reduce the environmental footprint. nih.gov Similarly, solvent-free methods for the reaction of carboxylates with dihaloalkanes have been developed, suggesting the feasibility of reducing solvent use in related transformations. nih.gov
The following table outlines a hypothetical comparison of traditional versus a potential greener bromination process for a generic dialkyl hexanedioate.
Table 2: Comparison of Bromination Methods for Dialkyl Hexanedioates
| Parameter | Traditional Method (Br₂/PBr₃) | Greener Method (e.g., NBS) |
|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) and Phosphorus Tribromide (PBr₃) libretexts.org | N-Bromosuccinimide (NBS) wordpress.com |
| Hazards | Highly toxic, corrosive, and volatile wordpress.com | Solid, less hazardous to handle wordpress.com |
| Solvent | Often chlorinated solvents or thionyl chloride mdma.ch | Greener solvents like water or alcohols can be used wordpress.com |
| Byproducts | HBr, phosphorus-containing waste libretexts.org | Succinimide, HBr wordpress.com |
| Atom Economy | Higher | Lower, as only one bromine atom from NBS is utilized wordpress.com |
| Reaction Conditions | Often harsh, elevated temperatures mdma.ch | Can be milder |
By integrating these green chemistry principles, a more sustainable synthetic route to this compound can be envisioned. This would involve the initial esterification of adipic acid with ethanol using a reusable solid acid catalyst, followed by a bromination step that avoids the use of elemental bromine and hazardous solvents, potentially employing a safer brominating agent like NBS or a future catalytic system.
Stereochemistry and Diastereomeric Aspects of Diethyl 2,5 Dibromohexanedioate
Asymmetric Synthesis of Enantiopure Diethyl 2,5-Dibromohexanedioate Derivatives
The synthesis of enantiomerically pure forms of this compound derivatives is of significant interest for applications in the synthesis of complex chiral molecules. nih.gov This is typically achieved through asymmetric synthesis, which involves strategies that favor the formation of one enantiomer over the other.
One common strategy in asymmetric synthesis is the use of a chiral auxiliary . wikipedia.org This is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. For instance, a chiral alcohol could be used to form an ester with a precursor to the hexanedioate backbone, influencing the stereoselectivity of the subsequent bromination step.
Ligand-controlled methods involve the use of a chiral ligand complexed to a metal catalyst. This chiral catalyst creates a chiral environment that directs the reaction to proceed with high enantioselectivity. While specific examples for this compound are not abundant in the provided search results, this is a general and powerful method for asymmetric synthesis. bath.ac.uk
Enzymes are highly specific catalysts that can perform reactions with excellent enantio- and regioselectivity. mdpi.comnih.govBiocatalytic approaches can be used for the asymmetric synthesis or resolution of this compound derivatives.
Asymmetric Desymmetrization: An enzyme could selectively react with one of the two prochiral centers of a symmetrical precursor molecule to produce a chiral product. mdpi.com
Kinetic Resolution: An enzyme could selectively react with one enantiomer in a racemic mixture of this compound, allowing for the separation of the unreacted, enantiomerically enriched starting material and the product. mdpi.com For example, lipases are commonly used for the enantioselective hydrolysis of esters. mdpi.com
Structural Analysis of this compound Stereoisomers
The definitive determination of the three-dimensional structure and absolute configuration of stereoisomers is achieved through single-crystal X-ray crystallography.
A study on meso-dimethyl 2,5-dibromohexanedioate , a closely related derivative, provides detailed structural information. nih.gov The crystal structure analysis revealed that the molecule lies about a crystallographic center of inversion, which is responsible for it being the meso form. nih.gov The bond lengths and angles were found to be within normal ranges. nih.gov
Table 1: Crystallographic Data for meso-Dimethyl 2,5-dibromohexanedioate nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₁₂Br₂O₄ |
| Molecular Weight | 331.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.5580 (9) Å |
| b | 12.134 (2) Å |
| c | 10.554 (2) Å |
| β | 90.36 (3)° |
| Volume | 583.7 (2) ų |
| Z | 2 |
| Density (calculated) | 1.889 Mg m⁻³ |
This structural data provides unequivocal proof of the meso configuration and offers precise measurements of the molecular geometry. Similar analyses of the chiral enantiomers would be necessary to fully characterize their solid-state structures.
Advanced Spectroscopic Characterization (e.g., Chiral NMR, Vibrational Circular Dichroism)
While standard 1H and 13C NMR spectra are available for this compound, advanced chiroptical techniques are required to unambiguously distinguish between its stereoisomers in solution. nih.gov
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy is a powerful technique for analyzing chiral compounds without derivatization. mdpi.com This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For this compound, a CSA would form transient, diastereomeric complexes with the (2R,5R) and (2S,5S) enantiomers. These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the otherwise identical enantiomers (a phenomenon known as enantiomeric discrimination). mdpi.comresearchgate.net
The meso form, being achiral, would not form diastereomeric complexes and would exhibit a single set of resonances, distinct from those of the enantiomeric pair. The symmetry of the meso compound often results in a simpler spectrum compared to the chiral isomers. Key protons, such as the methine protons (CH-Br) and the methylene (B1212753) protons of the ethyl groups, would be particularly sensitive to the chiral environment induced by the CSA.
Hypothetical Chiral NMR Data
The table below illustrates the expected outcome of a ¹H NMR experiment on a mixture of stereoisomers in the presence of a generic chiral solvating agent.
| Stereoisomer | Monitored Proton | Expected Observation |
| (2R,5R)-enantiomer | α-methine (CH -Br) | Signal splits into a distinct resonance (δ₁) |
| (2S,5S)-enantiomer | α-methine (CH -Br) | Signal splits into a second distinct resonance (δ₂) |
| (2R,5S)-meso form | α-methine (CH -Br) | A single, sharp resonance at a different chemical shift (δ₃) |
| Racemic Mixture | α-methine (CH -Br) | Two distinct signals of equal integration (δ₁ and δ₂) |
Note: This table is illustrative and actual chemical shifts (δ) would depend on the specific CSA and experimental conditions.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org It is an definitive method for determining the absolute configuration and solution-state conformation of chiral molecules.
For this compound:
The (2R,5R) and (2S,5S) enantiomers would be VCD active and are expected to show mirror-image spectra. For instance, a vibrational band that shows a positive Cotton effect in the (2R,5R) isomer would show a negative Cotton effect of equal magnitude in the (2S,5S) isomer.
The meso-(2R,5S) form is achiral and therefore VCD silent; it would not produce any VCD signal.
The most informative spectral regions would likely be the carbonyl (C=O) stretching region (~1740 cm⁻¹) and the C-Br stretching region, as these vibrations are directly associated with the stereogenic centers.
Expected VCD Spectral Characteristics
| Stereoisomer | Expected VCD Signal | Stereochemical Information |
| (2R,5R)-enantiomer | Non-zero, bisignate signals | Confirms chirality; specific sign pattern reveals absolute configuration |
| (2S,5S)-enantiomer | Mirror-image of (2R,5R) spectrum | Confirms enantiomeric relationship to (2R,5R) |
| (2R,5S)-meso form | No VCD signal | Confirms achirality |
| Racemic Mixture | No VCD signal (net cancellation) | Indicates a 1:1 mixture of enantiomers |
X-ray Crystallographic Insights from Analogous Compounds (e.g., Dimethyl Esters)
While a crystal structure for this compound is not publicly documented, the structure of its close analog, meso-dimethyl 2,5-dibromohexanedioate , provides significant insight into the solid-state conformation and stereochemistry. nih.gov A single-crystal X-ray diffraction study of this dimethyl ester unequivocally confirms its molecular geometry.
The key finding from the study is that the compound crystallizes as the meso form, with the molecule positioned about a crystallographic center of inversion located at the midpoint of the central C-C bond (C4-C4A). nih.gov This inversion center mandates that the two stereocenters (C3 and its symmetric counterpart) have opposite configurations (R and S), confirming the meso assignment. The carbon backbone adopts a largely extended conformation in the crystal lattice.
The structural parameters obtained from this analysis serve as a robust model for understanding the likely conformation of the diethyl ester, particularly the meso isomer, in the solid state.
Crystallographic Data for meso-Dimethyl 2,5-dibromohexanedioate nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₁₂Br₂O₄ |
| Molecular Weight | 331.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.5580 (9) |
| b (Å) | 12.134 (2) |
| c (Å) | 10.554 (2) |
| β (°) | 90.36 (3) |
| Volume (ų) | 583.7 (2) |
| Z (molecules/unit cell) | 2 |
| Key Feature | Molecule is centrosymmetric, confirming meso configuration. |
Chemical Reactivity and Mechanistic Studies of Diethyl 2,5 Dibromohexanedioate
Nucleophilic Displacement Reactions (SN2 and SN1 Pathways)
The presence of bromine atoms, which are good leaving groups, on secondary carbons makes diethyl 2,5-dibromohexanedioate susceptible to nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Reaction with Various Nucleophiles (e.g., Amines, Azides, Thiols)
This compound readily reacts with a variety of nucleophiles. For instance, its reaction with amines, such as N-methylallylamine in the presence of a base like potassium carbonate, leads to the formation of substituted pyrrolidines. chemicalbook.com This transformation involves the displacement of both bromine atoms by the amine nitrogen.
The compound is also utilized in the synthesis of diethyl 2,5-diazidoadipate through its reaction with sodium azide (B81097). chemicalbook.com This reaction is a classic example of nucleophilic substitution where the azide ion displaces the bromide ions. Similarly, reactions with thiols would be expected to proceed via nucleophilic attack of the sulfur atom on the carbon-bearing bromine, leading to the formation of thioethers, although specific examples with this compound are not detailed in the provided results.
The general scheme for these reactions involves the attack of the nucleophile on the electrophilic carbon atom bonded to the bromine. The choice between an SN1 and SN2 pathway is influenced by factors such as the strength of the nucleophile and the solvent polarity. Strong, unhindered nucleophiles and aprotic solvents generally favor the bimolecular SN2 mechanism, which proceeds in a single concerted step. Conversely, weaker nucleophiles and polar protic solvents that can stabilize a carbocation intermediate would favor the unimolecular SN1 pathway.
Formation of Substituted Hexanedioates
The nucleophilic displacement reactions on this compound result in the formation of a diverse range of substituted hexanedioates. The specific functional group introduced depends on the nucleophile used.
| Nucleophile | Product |
| Amine (e.g., N-methylallylamine) | Diethyl 2,5-diaminohexanedioate derivative |
| Azide (e.g., Sodium Azide) | Diethyl 2,5-diazidoadipate |
| Thiol | Diethyl 2,5-dithiohexanedioate derivative |
These substituted hexanedioates can serve as valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Elimination Reactions for Olefinic Product Generation
In addition to substitution, this compound can undergo elimination reactions to form unsaturated diesters. These reactions are in direct competition with nucleophilic substitutions and can be favored by adjusting reaction conditions, such as using a strong, bulky base. dalalinstitute.com
E1 and E2 Mechanisms Leading to Unsaturated Diesters
Elimination reactions of alkyl halides can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. libretexts.org
The E2 mechanism is a one-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. dalalinstitute.comtransformationtutoring.com This mechanism is favored by strong bases. libretexts.orgtransformationtutoring.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com
The E1 mechanism is a two-step process. transformationtutoring.com The first step involves the departure of the leaving group to form a carbocation intermediate. libretexts.orgtransformationtutoring.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. transformationtutoring.com This pathway is favored by good ionizing solvents (polar protic) that can stabilize the carbocation. libretexts.org
The choice between E1 and E2 pathways for this compound depends on factors like the strength of the base and the solvent used. libretexts.org
| Reaction | Mechanism | Favored by |
| Elimination | E1 | Weak base, polar protic solvent |
| Elimination | E2 | Strong base |
Stereoselectivity in Elimination Processes
Elimination reactions can often lead to the formation of stereoisomers (E/Z or cis/trans). The stereochemical outcome is dependent on the reaction mechanism.
E2 reactions are stereospecific. The mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group, meaning they must be in the same plane and oriented at a 180° angle to each other. chemistrysteps.com This geometric constraint dictates the stereochemistry of the resulting alkene. If there is only one beta-hydrogen, the reaction is stereospecific, leading to a single stereoisomer. If there are multiple beta-hydrogens, the reaction is stereoselective, typically favoring the formation of the more stable (trans or E) alkene, a principle known as Zaitsev's rule. chemistrysteps.comlibretexts.org
E1 reactions , on the other hand, are generally stereoselective and tend to produce the more stable alkene as the major product. libretexts.org This is because the carbocation intermediate has time to adopt the most stable conformation before the proton is removed. libretexts.org
Cyclization and Annulation Reactions
The bifunctional nature of this compound makes it a suitable substrate for cyclization reactions. chemicalbook.com These reactions can lead to the formation of various cyclic structures, which are important motifs in many biologically active compounds and functional materials. nih.gov
For example, the reaction of diethyl meso-2,5-dibromoadipate with N-methylallylamine results in the formation of two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. chemicalbook.com This intramolecular cyclization occurs after the initial nucleophilic substitution of one bromine atom, where the newly introduced amino group then attacks the second electrophilic carbon, displacing the remaining bromine atom.
Furthermore, this compound can be used as an initiator in atom transfer radical polymerization (ATRP), leading to the formation of polymers. chemicalbook.com While not a cyclization in the traditional sense of forming a small ring, this process involves the sequential addition of monomer units to form long-chain molecules.
The ability to undergo cyclization is a key feature of this compound's reactivity, providing access to a range of heterocyclic and carbocyclic systems. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the reacting partner.
Intramolecular Cyclizations to Form Lactones and Lactams
The general mechanism for the intramolecular cyclization of a hydroxy acid to a lactone involves the nucleophilic attack of the hydroxyl group on the carboxylic acid's carbonyl carbon, leading to ring closure and the elimination of a water molecule. A similar principle could apply to the formation of a lactam, where an amino group would act as the nucleophile. For this compound, a hypothetical intramolecular cyclization to a lactone would necessitate the conversion of one of the ester groups to a nucleophile, such as a hydroxyl or amino group, while the other bromo-ester portion of the molecule acts as the electrophile. The reaction would likely proceed via an S_N2 mechanism, with the nucleophile displacing the bromide ion to form a cyclic structure. The energetics of such reactions, including the activation energy required for the cyclization, can be investigated using computational methods. nih.gov
Intermolecular Cycloadditions and Heterocycle Synthesis (e.g., Pyrrolidine (B122466) Derivatives)
This compound serves as a valuable precursor in the synthesis of heterocyclic compounds through intermolecular reactions. A notable example is the synthesis of pyrrolidine derivatives. The meso-diastereomer of this compound reacts with N-methylallylamine in the presence of a base like potassium carbonate. chemicalbook.com This reaction yields two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. chemicalbook.com
The mechanism involves a double intermolecular nucleophilic substitution. The nitrogen atom of N-methylallylamine acts as a nucleophile, attacking one of the carbon atoms bearing a bromine atom and displacing it. This is followed by a second intramolecular cyclization where the nitrogen attacks the other electrophilic carbon, leading to the formation of the five-membered pyrrolidine ring.
Table 1: Synthesis of Pyrrolidine Derivatives
| Reactant 1 | Reactant 2 | Reagent | Product | Citation |
|---|
Radical and Polymerization-Related Mechanisms
This compound is a key component in the field of polymer chemistry, specifically in controlled radical polymerization techniques. chemicalbook.comsigmaaldrich.com
Mechanism of Atom Transfer Radical Polymerization (ATRP) Initiation
This compound, particularly the meso form, is employed as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP). chemicalbook.comsigmaaldrich.com ATRP is a type of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. sigmaaldrich.com
The initiation mechanism in ATRP involves the reversible transfer of a halogen atom (in this case, bromine) from the initiator to a transition-metal complex (the catalyst), typically a copper(I) species, to form a radical and a higher oxidation state metal complex (copper(II)). The key steps are:
Activation: The initiator, this compound, reacts with the copper(I) catalyst. The bromine atom is transferred to the copper, generating a radical on the carbon atom of the initiator and the copper(II) species.
Propagation: The generated radical adds to a monomer molecule, initiating the polymer chain growth.
Deactivation: The copper(II) species can transfer the halogen atom back to the propagating radical, reforming the dormant polymer chain and the copper(I) catalyst.
This reversible activation-deactivation process establishes a dynamic equilibrium that keeps the concentration of active radicals low, thus minimizing termination reactions and allowing for controlled chain growth. sigmaaldrich.com Because this compound has two bromine atoms, it can initiate polymer chain growth in two directions, leading to the formation of polymers with a bromine atom at each end (α,ω-bromo-poly(n-BuA)). chemicalbook.com
Controlled Radical Polymerization and Chain Growth Mechanisms
The use of this compound as a bifunctional initiator is a hallmark of its application in controlled radical polymerization (CRP). chemicalbook.comsigmaaldrich.com This bifunctionality allows for the synthesis of telechelic polymers, where both ends of the polymer chain have a functional group (in this case, bromine). These end groups can be further modified in subsequent reactions.
In a typical CRP process using this initiator, the polymer chains grow from both initiation sites on the molecule. This leads to a linear increase in the polymer's molecular weight with monomer conversion, a characteristic feature of a living polymerization process. sigmaaldrich.com The resulting polymers exhibit a narrow molecular weight distribution, indicating that all polymer chains grow at a similar rate. chemicalbook.com For example, it has been successfully used as an initiator in the solution polymerization of octadecyl ester ether dimer by ATRP and in the polymerization of n-butyl acrylate (B77674). chemicalbook.com
Table 2: Application in Controlled Radical Polymerization
| Initiator | Polymerization Method | Monomer | Resulting Polymer | Citation |
|---|---|---|---|---|
| Diethyl meso-2,5-dibromoadipate | ATRP | n-butyl acrylate | α,ω-bromo-poly(n-BuA) with narrow molecular weight distribution | chemicalbook.com |
Computational Investigations into Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools for understanding the mechanisms and energetics of chemical reactions. sumitomo-chem.co.jp
Density Functional Theory (DFT) Studies of Transition States and Intermediates
While specific Density Functional Theory (DFT) studies focusing on the reaction mechanisms of this compound were not found in the provided search results, DFT is a widely used method for such investigations in organic chemistry. sumitomo-chem.co.jpmdpi.com DFT calculations can be employed to model reaction pathways, determine the geometries of transition states and intermediates, and calculate their relative energies. sumitomo-chem.co.jp
For the reactions involving this compound, such as the intermolecular cycloaddition to form pyrrolidines or its role as an ATRP initiator, DFT could provide significant insights. For instance, in a cycloaddition reaction, DFT can help elucidate whether the mechanism is concerted or stepwise by calculating the energy barriers for each proposed pathway. mdpi.com In the context of ATRP, DFT can be used to study the electronic structure of the copper catalyst and its interaction with the initiator, providing a deeper understanding of the activation and deactivation steps. The choice of the functional and basis set is crucial for obtaining accurate results in DFT calculations. sumitomo-chem.co.jp
No Direct Molecular Dynamics Studies Found for this compound
A comprehensive search for specific molecular dynamics (MD) simulations and detailed analyses of reactive conformers for the chemical compound this compound has yielded no dedicated research studies.
While computational methods, including MD simulations, are powerful tools for investigating reaction mechanisms and conformational preferences of molecules, it appears that this compound has not been the specific subject of such in-depth computational analysis in the available scientific literature. researchgate.netnih.govmdpi.com
Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including the exploration of different conformational states and their relative energies. This information is crucial for understanding which spatial arrangements, or "conformers," are most likely to participate in a chemical reaction. For a flexible molecule like this compound, identifying these reactive conformers is key to elucidating its chemical reactivity.
In the absence of specific studies on this compound, any discussion on its reactive conformers based on molecular dynamics would be purely hypothetical. Such an analysis would typically involve:
Force Field Selection: Choosing an appropriate force field that accurately describes the intramolecular and intermolecular interactions of the halogenated ester.
Simulation Setup: Placing the molecule in a simulated environment (e.g., in a solvent box) and defining temperature and pressure.
Conformational Sampling: Running the simulation for a sufficient time to allow the molecule to explore its conformational space.
Analysis of Trajectories: Analyzing the simulation output to identify populated conformational families, calculate the energy of each, and determine the geometric parameters (e.g., dihedral angles) that define them.
Without published research applying these methods to this compound, it is not possible to provide scientifically accurate data or detailed research findings as requested. General principles of conformational analysis for acyclic alkanes would suggest that staggered conformations are energetically favored over eclipsed ones, and that the bulky bromine atoms and ethyl ester groups would likely orient themselves to minimize steric hindrance. However, specific quantitative data on dihedral angle distributions, energy barriers between conformers, and the identification of specific reactive conformers for particular reactions remain undetermined by molecular dynamics simulations in the available literature.
Further experimental or computational research would be necessary to provide the specific details requested for the molecular dynamics and reactive conformers of this compound.
Transformative Applications of Diethyl 2,5 Dibromohexanedioate in Organic and Materials Chemistry
Strategic Building Block in Complex Chemical Synthesis
The presence of two bromine atoms on the hexanedioate chain imparts significant reactivity, establishing Diethyl 2,5-dibromohexanedioate as a key intermediate for a variety of chemical transformations. cymitquimica.comchemicalbook.com It serves as a foundational component for constructing more intricate molecular architectures, including natural products, pharmaceutical intermediates, and advanced organic scaffolds. chemicalbook.com
The compound is frequently utilized as an intermediate in the synthesis of molecules with biological relevance, functioning as a precursor in multi-step synthetic pathways. chemicalbook.com
A significant application of this compound is its role as an intermediate in the synthesis of Muconic Acid. chemicalbook.com Muconic acid is a known metabolite found in the urine of workers who have had prolonged exposure to benzene (B151609), making its synthesis important for toxicological studies. chemicalbook.comqinmuchem.com The conversion involves the elimination of the two bromine atoms from the this compound backbone to form the corresponding di-unsaturated adipate (B1204190) derivative, which can then be hydrolyzed to muconic acid. The dimethyl ester analog, dimethyl 2,5-dibromohexanedioate, is also used to produce derivatives like trans,trans-dimethyl muconate. molbase.com
In the field of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, serving as a basis for developing new drugs. mdpi.comwilliams.edu While this compound is primarily a precursor, its ability to form diverse heterocyclic and polycyclic systems makes it a valuable tool in the generation of compound libraries for drug discovery. chemicalbook.commdpi.com By reacting it with various nucleophiles, chemists can construct a wide array of molecular scaffolds, which can then be tested for biological activity against different therapeutic targets.
The bifunctional nature of this compound is expertly exploited in the synthesis of complex cyclic and heterocyclic structures. cymitquimica.comchemicalbook.com For instance, the meso-diastereomer of the compound reacts with N-methylallylamine in the presence of potassium carbonate to produce two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate, a highly functionalized five-membered heterocycle. chemicalbook.com This type of reaction demonstrates its utility in building complex nitrogen-containing rings that are common motifs in pharmaceuticals. nih.gov
In a related application, the analogous compound, meso-dimethyl 2,5-dibromohexanedioate, serves as a crucial intermediate for the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate, showcasing its role in constructing strained polycyclic systems. nih.gov
Table 1: Synthetic Applications of this compound and its Analogs
| Starting Material | Reagent(s) | Product Type | Application/Significance |
| This compound | Base (Elimination) | Diethyl muconate | Precursor to Muconic Acid, a benzene metabolite. chemicalbook.comqinmuchem.com |
| Diethyl meso-2,5-dibromoadipate | N-methylallylamine / K₂CO₃ | Functionalized Heterocycle | Synthesis of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. chemicalbook.com |
| meso-Dimethyl 2,5-dibromohexanedioate | Not specified | Cyclobutene derivative | Intermediate for dimethyl cyclobut-1-ene-1,2-dicarboxylate. nih.gov |
Synthesis of Natural Products and Pharmaceutical Intermediates
Key Initiator and Monomer in Polymer Science
Beyond its use in small molecule synthesis, this compound plays a critical role in materials science, particularly in the field of polymer chemistry. cymitquimica.comchemicalbook.com Its structure is ideally suited for initiating specific types of polymerization reactions. chemicalbook.com
This compound is employed as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). chemicalbook.com ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
When used to initiate the polymerization of monomers like n-butyl acrylate (B77674) (n-BuA), the two bromine atoms can initiate polymer chain growth in two directions. chemicalbook.com This process results in the formation of well-defined polymers, such as α,ω-bromo-poly(n-butyl acrylate), where the polymer chains are capped with bromine atoms at both ends. chemicalbook.com These terminal bromine atoms can then be used for further chemical modifications, such as chain extension or the synthesis of block copolymers. This precise control over polymer architecture is essential for creating advanced materials with tailored properties. chemicalbook.com
Table 2: Role of this compound in Polymerization
| Polymerization Technique | Monomer | Role of this compound | Resulting Polymer | Key Feature |
| Atom Transfer Radical Polymerization (ATRP) | n-Butyl Acrylate (n-BuA) | Bifunctional Initiator | α,ω-bromo-poly(n-butyl acrylate) | Narrow molecular weight distribution. chemicalbook.com |
| Atom Transfer Radical Polymerization (ATRP) | Octadecyl ester ether dimer | Initiator | Not specified | Controlled solution polymerization. chemicalbook.com |
Precision Polymer Synthesis via Controlled Radical Polymerization
Synthesis of α,ω-Bromo-Poly(n-Butyl Acrylate)
A notable application of this compound is in the synthesis of α,ω-bromo-poly(n-butyl acrylate). chemicalbook.com In this process, the diethyl meso-2,5-dibromoadipate isomer serves as a difunctional initiator for the polymerization of n-butyl acrylate (n-BuA) monomers. chemicalbook.com The reaction results in a linear polymer chain of poly(n-butyl acrylate) that is terminated by a bromine atom at both ends (the alpha and omega positions).
This controlled polymerization yields a telechelic polymer with a narrow molecular weight distribution, indicating that the polymer chains are of similar length. chemicalbook.com The presence of the terminal bromine atoms is crucial, as they remain active and can be used to initiate further reactions.
| Component | Role in Synthesis | Resulting Feature |
| This compound | Bifunctional ATRP Initiator | Initiates chain growth from two points, creating a symmetrical polymer. |
| n-Butyl Acrylate (n-BuA) | Monomer | Forms the backbone of the resulting polymer. |
| α,ω-Bromo-Poly(n-Butyl Acrylate) | Product (Macroinitiator) | A polymer with reactive bromine atoms at both ends, suitable for further modification. chemicalbook.com |
Architecturally Defined Polymers
The bifunctionality of this compound is instrumental in constructing architecturally defined polymers. Because it initiates polymerization in two directions, it is a foundational tool for creating symmetrical structures like triblock copolymers. cmu.edu
The α,ω-bromo-poly(n-butyl acrylate) synthesized in the previous step acts as a macroinitiator. A different monomer can be introduced, which then polymerizes from both bromine-terminated ends of the poly(n-butyl acrylate) chain. This sequential addition of different monomer blocks allows for the precise construction of linear block copolymers, which are essential for creating materials like thermoplastic elastomers and surfactants. cmu.eduharth-research-group.org
Development of Specialty Polymers with Tailored Properties
The true value of using this compound as an initiator lies in the ability to create specialty polymers with highly tailored properties. The terminal bromine atoms on the resulting macroinitiators are versatile chemical handles that can be transformed into other functional groups.
This end-group functionalization allows for the synthesis of polymers with specific characteristics, such as pH-responsiveness or tunable hydrophilicity. For example, the bromine atoms can be replaced with azide (B81097) groups to create α,ω-diazidoadipate polymers, which can then be used in "click" chemistry reactions to attach a wide variety of molecules, including fluorescent tags or bioactive compounds. chemicalbook.com This capability is critical in the development of advanced materials for biomedical applications and nanotechnology.
Applications in Analytical and Environmental Sciences
Beyond polymer synthesis, the unique chemical properties of this compound make it a useful tool in analytical and environmental chemistry.
Reference Standard for Environmental Pollutant Detection Methodologies
This compound serves as a key intermediate in the synthesis of muconic acid. chemicalbook.com Muconic acid is a known urinary metabolite in workers who have had prolonged exposure to benzene, a hazardous environmental pollutant. chemicalbook.com To accurately quantify exposure levels, analytical laboratories require pure reference standards of the metabolite for calibrating their detection instruments, such as gas or liquid chromatographs. This compound provides a stable, synthetic pathway to produce muconic acid, which can then be used as a certified reference material for developing and validating these critical biomonitoring methods. chemicalbook.com
Tool Compound in Drug Metabolism Research
In the field of drug metabolism, researchers often need to trace the metabolic fate of chemical compounds within biological systems. The synthesis of metabolites, sometimes with isotopic labels (e.g., containing Deuterium, Carbon-13, or Nitrogen-15), is a common practice. artmolecule.fr Given its role as a precursor to the benzene metabolite muconic acid, this compound can be used as a starting material to synthesize isotopically labeled muconic acid. chemicalbook.com This labeled version acts as a powerful tool compound, enabling scientists to use techniques like mass spectrometry to track the precise metabolic pathways of benzene, helping to elucidate mechanisms of toxicity and develop potential interventions.
Emerging Roles in Advanced Materials Development
The ability to create well-defined polymers through ATRP, initiated by compounds like this compound, is fundamental to the field of advanced materials. The precise control over polymer architecture allows for the design of materials with specific nanoscale structures and functionalities.
This control is essential for developing high-performance materials such as:
Thermoplastic Elastomers: Block copolymers with hard and soft segments that exhibit both rubber-like elasticity and plastic processability. cmu.edu
Compatibilizers: Polymers that can stabilize mixtures of otherwise immiscible materials, used in the creation of polymer blends and alloys. cmu.edu
Specialty Surfactants: Amphiphilic block copolymers that can self-assemble into micelles or vesicles, with applications in drug delivery, personal care products, and as stabilizers in emulsion polymerization.
The use of this compound as a bifunctional initiator provides a straightforward and efficient route to the macroinitiators needed to build these complex and valuable materials.
Integration into Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells, Organic LEDs)
Currently, there is no direct, documented research showcasing the integration of this compound itself into optoelectronic devices such as dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs). However, its role as a difunctional initiator for ATRP allows for the synthesis of well-defined block copolymers, which are integral to the advancement of such technologies.
The compound's primary function is to initiate the polymerization of monomers like n-butyl acrylate, leading to the formation of polymers with specific, predictable structures. These polymers, in turn, can be incorporated as segments into more complex block copolymers. For instance, a polymer chain initiated by this compound could be further reacted with other monomers to create materials with tailored electronic and physical properties.
Theoretical Application in Dye-Sensitized Solar Cells (DSSCs):
Hypothetical Role in Organic Light-Emitting Diodes (OLEDs):
The performance of OLEDs can be enhanced by using specialized polymer layers for charge transport. nih.gov Block copolymers, which can be synthesized using difunctional initiators like this compound, could theoretically be designed to have both hole-transporting and electron-transporting segments. This could lead to more efficient and stable devices. While research has focused on various polymers for these layers, the specific use of polymers initiated by this compound in this context remains an area for future exploration.
Modification of Composite Materials for Enhanced Performance
The modification of composite materials to enhance their mechanical and functional properties is a significant area of materials science. While this compound is not directly used as a modifier, the polymers synthesized using it as an initiator have shown potential in this field.
Specifically, poly(n-butyl acrylate) (PBA), which can be synthesized via ATRP initiated by this compound, is known for its low glass transition temperature and flexibility. gantrade.com These properties make it an ideal "soft-monomer" for toughening brittle polymer matrices.
Table 1: Potential Impact of PBA initiated by this compound on Composite Properties
| Property | Potential Enhancement with PBA Incorporation |
| Toughness | Increased resistance to fracture |
| Flexibility | Improved ability to bend without breaking |
| Impact Strength | Enhanced absorption of energy from sudden impacts |
| Low-Temperature Performance | Maintained flexibility at colder temperatures |
This table is based on the known properties of poly(n-butyl acrylate) and the controlled polymerization enabled by initiators like this compound.
Research has shown that incorporating PBA into other polymer systems, such as in the creation of core-shell latex particles, can significantly improve the miscibility and damping properties of the resulting composite material. researchgate.net The controlled nature of ATRP, facilitated by initiators like this compound, allows for the precise design of these polymer structures, which is crucial for achieving the desired performance enhancements in the final composite material. For example, the synthesis of poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate) triblock copolymers via ATRP has been explored as a substitute for traditional thermoplastic elastomers, offering improved resistance to UV and oxidation. cmu.edu
Challenges, Opportunities, and Future Perspectives in Diethyl 2,5 Dibromohexanedioate Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of diethyl 2,5-dibromohexanedioate often involves multi-step processes starting from adipic acid, utilizing reagents like thionyl chloride and elemental bromine under harsh conditions. chemicalbook.com Such methods, while effective at the lab scale, raise concerns regarding their environmental impact and atom economy. The future of this compound synthesis hinges on the adoption of greener chemical principles.
Current Synthetic Approaches and Their Limitations:
| Step | Reagents | Concerns |
| Acid to Acid Chloride | Thionyl chloride | Production of corrosive HCl and SO2 gases. |
| Bromination | Elemental Bromine, UV irradiation | Use of hazardous and corrosive bromine, high energy input. |
| Esterification | Ethanol (B145695) | Use of excess alcohol, potential for side reactions. |
A table summarizing the conventional synthesis of this compound and its associated environmental and safety concerns.
The pursuit of sustainability in this context involves several key strategies:
Alternative Halogenation Reagents: Replacing elemental bromine with safer and more atom-economical brominating agents like N-bromosuccinimide (NBS) is a viable option. However, the use of NBS can also present safety challenges, particularly on a large scale. acs.org
Catalytic Routes: The development of catalytic methods for the direct C-H bromination of adipic acid esters would represent a significant leap forward. This would eliminate the need for the hazardous acid chloride formation step.
Bio-based Feedstocks: Adipic acid, the ultimate precursor, is primarily derived from petrochemical sources. A major long-term goal is the production of adipic acid and its derivatives from renewable biomass. tandfonline.com Research into the conversion of bio-based C6 molecules into adipic acid is an active area that will ultimately impact the sustainability of this compound production. tandfonline.com
Process Intensification: The use of microreactors and flow chemistry can offer better control over reaction parameters, improve safety, and potentially increase yields and purity in bromination reactions. researchgate.net
Expansion of Asymmetric Transformations and Stereoselective Synthesis
This compound possesses two chiral centers, leading to the existence of three stereoisomers: (2R,5R), (2S,5S), and the meso (2R,5S) form. The ability to selectively synthesize and utilize these stereoisomers is crucial for applications in areas such as pharmaceuticals and chiral materials.
The stereoselective synthesis of functionalized organic molecules is a cornerstone of modern chemistry. nih.govrsc.org In the context of this compound, this involves two main approaches:
Diastereoselective Synthesis: The synthesis of the meso isomer, diethyl meso-2,5-dibromoadipate, is well-documented. chemicalbook.com This isomer has found utility as a difunctional initiator in polymer chemistry. chemicalbook.com
Enantioselective Synthesis: The development of methods to access the enantiomerically pure (2R,5R) and (2S,5S) forms is a significant challenge. Potential strategies include:
Chiral auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of the bromination step.
Enzymatic resolution: Utilizing lipases or other enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. mdpi.com This approach has been successfully applied to the synthesis of various chiral building blocks. mdpi.com
Asymmetric catalysis: The development of a catalytic asymmetric bromination of a suitable precursor would be the most elegant and efficient approach.
The availability of enantiopure this compound would open doors to the synthesis of a wide range of chiral molecules, including non-proteinogenic amino acids and complex natural products.
Exploration of Novel Reactivity Patterns and Derivatization
The reactivity of this compound is dominated by the two carbon-bromine bonds, which serve as handles for a variety of chemical transformations.
Established Reactivity:
Bifunctional Initiator for ATRP: this compound is a well-established bifunctional initiator for atom transfer radical polymerization (ATRP). chemicalbook.comunimore.itcmu.edu This allows for the synthesis of polymers with a central functionalizable point and controlled molecular weight and architecture. unimore.it
Synthesis of Heterocycles: It serves as a precursor for the synthesis of pyrrolidine (B122466) derivatives through reaction with primary amines. chemicalbook.com
Intermediate for Industrial Chemicals: It is an intermediate in the synthesis of muconic acid, a platform chemical with various applications. chemicalbook.com
Future Directions for Reactivity Exploration:
Cross-Coupling Reactions: The two bromine atoms are ideal sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. organicreactions.org This would enable the introduction of a wide array of substituents, leading to a diverse library of functionalized adipic acid derivatives.
Radical Reactions: Beyond ATRP, the carbon-bromine bonds can participate in other radical-mediated transformations, offering alternative pathways for C-C bond formation.
Derivatization to Novel Monomers: Chemical modification of the bromine atoms can lead to the synthesis of novel difunctional monomers for step-growth polymerization, resulting in polyesters, polyamides, and polyurethanes with unique properties.
Interdisciplinary Applications in Biomedicine, Catalysis, and Nanotechnology
The true potential of this compound lies in its ability to bridge different scientific disciplines through the materials and molecules derived from it.
Biomedical Applications:
Drug Delivery: As a bifunctional ATRP initiator, it can be used to synthesize well-defined block copolymers that self-assemble into nanoparticles for targeted drug delivery. nih.gov The central linkage can be designed to be degradable under specific physiological conditions, allowing for controlled release of the therapeutic payload. mdpi.comsigmaaldrich.com
Tissue Engineering: Polymers derived from this initiator can be used to create scaffolds for tissue engineering, promoting cell growth and tissue regeneration. nih.govresearchgate.net The ability to functionalize the polymer backbone allows for the incorporation of bioactive molecules.
Synthesis of Bioactive Molecules: this compound can serve as a starting material for the synthesis of complex biologically active molecules, including enzyme inhibitors. doi.org
Catalysis:
Ligand Synthesis: The difunctional nature of the molecule makes it an attractive scaffold for the synthesis of novel bidentate ligands for transition metal catalysis. The stereochemistry of the ligand can be controlled, which is crucial for asymmetric catalysis. nih.gov
Bifunctional Catalysts: The incorporation of two distinct catalytic moieties onto the hexanedioate backbone could lead to the development of bifunctional catalysts capable of promoting cascade reactions or cooperative catalysis. chemeurope.com
Nanotechnology:
Surface Modification: Polymers initiated by this compound can be grafted onto the surface of nanoparticles to improve their stability, biocompatibility, and functionality.
Nanostructured Materials: The controlled polymerization initiated by this compound allows for the creation of well-defined nanostructures, such as star polymers and polymer brushes, with applications in nanosensors and other advanced materials.
Addressing Scalability and Industrial Implementation for High-Value Applications
The transition of this compound from a laboratory reagent to an industrial chemical presents several challenges.
Key Challenges in Scalability:
| Challenge | Description | Potential Solutions |
| Heat Management | Bromination reactions are often highly exothermic, posing a significant safety risk on a large scale. reddit.com | Use of continuous flow reactors, improved heat exchange systems. researchgate.net |
| Reagent Handling | The handling of large quantities of corrosive and hazardous materials like thionyl chloride and bromine requires specialized equipment and stringent safety protocols. acs.org | Development of alternative, safer reagents; closed-loop systems. |
| Purification | Achieving high purity on an industrial scale can be costly and generate significant waste streams. | Optimization of reaction conditions to minimize byproducts, development of efficient crystallization or distillation processes. |
| Cost | The multi-step synthesis and the use of expensive reagents can make the final product economically unviable for some applications. | Development of more efficient and atom-economical synthetic routes, use of cheaper starting materials. |
The high-value applications of this compound, particularly in the synthesis of specialty polymers for the biomedical and electronics industries, provide a strong incentive to overcome these challenges. nih.govgoogle.com The demand for functional polyacrylates and other advanced polymers is a significant driver for the development of robust and scalable syntheses of bifunctional initiators like this compound. google.comrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing diethyl 2,5-dibromohexanedioate, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis typically involves bromination of diethyl hexanedioate using bromine (Br₂) or alternative brominating agents under controlled conditions. For example, bromination at the 2 and 5 positions can be achieved via radical or ionic mechanisms, depending on the catalyst and solvent. Key considerations include temperature control (e.g., maintaining 0–25°C to avoid side reactions) and stoichiometric ratios of Br₂ to precursor. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H and ¹³C NMR confirm the ester groups and bromine substitution patterns. DEPT-135 can differentiate CH₂ and CH₃ groups in the hexanedioate backbone .
- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 4.5580 Å, b = 12.134 Å, c = 10.554 Å, β = 90.36°) are reported. SHELX software is recommended for structure refinement .
- Mass Spectrometry : HRMS (High-Resolution MS) verifies the molecular ion peak at m/z 360.04 (C₁₀H₁₆Br₂O₄⁺) .
Q. How can researchers ensure purity of this compound, and what analytical methods are used to detect impurities?
- Answer : Purity is assessed via melting point analysis (reported range: 65–67°C) and chromatographic methods (HPLC or GC-MS). Discrepancies in melting points may indicate impurities, necessitating recrystallization or redistillation. Differential Scanning Calorimetry (DSC) can further confirm thermal stability .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions, and what experimental strategies validate stereochemical outcomes?
- Answer : The meso configuration (2S,5R) impacts its utility in asymmetric synthesis. Suzuki-Miyaura coupling with arylboronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃). Stereochemical validation involves X-ray diffraction or NOESY NMR to confirm retention of configuration during reactions .
Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism) or impurities. Variable-temperature NMR (VT-NMR) can identify conformational exchanges. Comparative analysis with computational simulations (DFT-based NMR predictions) is advised .
Q. How can solvent selection (via Hansen Solubility Parameters) optimize reaction conditions for this compound in Diels-Alder or elimination reactions?
- Answer : Hansen parameters (δD = dispersion, δP = polar, δH = hydrogen bonding) guide solvent choice. For Diels-Alder reactions, high-δP solvents (e.g., DMF) enhance dienophile reactivity. Elimination to form alkenes favors low-δH solvents (e.g., toluene) to reduce hydrogen-bonding interference .
Q. What mechanistic insights explain the regioselectivity of bromination in diethyl hexanedioate derivatives, and how can competing pathways be suppressed?
- Answer : Radical bromination (using NBS/light) favors allylic positions, while ionic mechanisms (HBr/H₂O₂) target electron-rich carbons. Competing pathways are minimized by controlling Br₂ concentration and reaction time. Kinetic vs. thermodynamic product distributions are analyzed via quenching experiments .
Methodological Tables
Table 1 : Key Crystallographic Data for this compound
| Parameter | Value | Method (Reference) |
|---|---|---|
| Space Group | P2₁/c | X-ray (SHELXL) |
| Unit Cell (Å) | a = 4.5580, b = 12.134, c = 10.554 | Enraf–Nonius CAD-4 |
| β Angle | 90.36° | ψ-scan absorption correction |
Table 2 : Optimized Reaction Conditions for Bromination
| Parameter | Condition | Outcome (Yield) |
|---|---|---|
| Temperature | 0–25°C | Minimizes di-substitution |
| Solvent | CCl₄ | Enhances Br₂ solubility |
| Catalyst | FeBr₃ | Accelerates ionic mechanism |
| Workup | Ethanol recrystallization | Purity >98% |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
